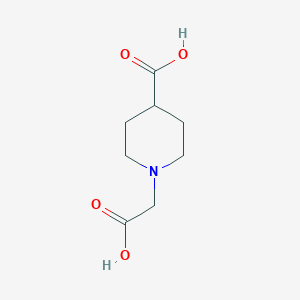

1-(Carboxymethyl)piperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

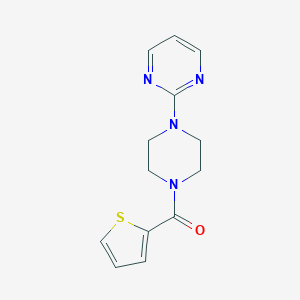

1-(Carboxymethyl)piperidine-4-carboxylic acid is a compound with the molecular formula C8H13NO4 . It has a molecular weight of 187.19 g/mol . The compound is also known as 1-carboxymethyl-4-carboxypiperidine .

Molecular Structure Analysis

The molecular structure of 1-(Carboxymethyl)piperidine-4-carboxylic acid includes a piperidine ring with a carboxymethyl group at the 1-position and a carboxylic acid group at the 4-position . The InChIKey for the compound is QIJHOVKZVCDCBT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1-(Carboxymethyl)piperidine-4-carboxylic acid has several computed properties. It has a molecular weight of 187.19 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 187.08445790 g/mol . The compound has a topological polar surface area of 77.8 Ų and a heavy atom count of 13 .Wissenschaftliche Forschungsanwendungen

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biological Evaluation of Potential Drugs

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This includes the evaluation of their pharmacological activity .

Antibiotic Nitroxoline Derivatives

Piperidine-4-carboxylic acid can be used as a reactant for the synthesis of antibiotic nitroxoline derivatives for cathepsin B inhibition .

Sphingosine-1-Phosphate Receptor Agonists

It can also be used in the synthesis of sphingosine-1-phosphate receptor agonists .

RhoA Inhibitors for Cardiovascular Disease Therapy

Another application is in the synthesis of RhoA inhibitors for cardiovascular disease therapy .

Alkyl Piperidine and Piperazine Hydroxamic Acids as HDAC Inhibitors

Piperidine-4-carboxylic acid can be used in the synthesis of alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors .

CHK1 Inhibitors

It can also be used in the synthesis of CHK1 inhibitors .

IKK2 Inhibitors for Investigations into Rheumatoid Arthritis Treatment

Finally, it can be used in the synthesis of IKK2 inhibitors for investigations into rheumatoid arthritis treatment .

Zukünftige Richtungen

Piperidines, including 1-(Carboxymethyl)piperidine-4-carboxylic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

1-(carboxymethyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c10-7(11)5-9-3-1-6(2-4-9)8(12)13/h6H,1-5H2,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJHOVKZVCDCBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Carboxymethyl)piperidine-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(9,10-Dioxo-9,10-dihydro-1-anthracenyl)(methyl)amino]benzaldehyde](/img/structure/B420909.png)

![4-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B420912.png)

![3-(2,4-dichlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B420915.png)

![2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)acrylonitrile](/img/structure/B420917.png)

![3-[3-(trichloromethyl)phenyl]-2-{2-[4-(trichloromethyl)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B420918.png)

![3-[4-(dimethylamino)phenyl]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B420919.png)

![(5-bromofuran-2-yl)[3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B420932.png)